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Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and
computationally predicted properties of 5-Nonanone, a symmetrical ketone with applications as
a solvent and in organic synthesis. The objective is to offer a comprehensive overview of its
physicochemical characteristics, supported by experimental data and theoretical predictions.
This information is valuable for researchers in various fields, including chemical synthesis,
materials science, and drug development, where accurate property data is crucial for modeling
and experimental design.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for the key physical and spectral
properties of 5-Nonanone, presenting a clear comparison between experimental values and
the expected outcomes from computational predictions.

Table 1: Physical Properties of 5-Nonanone
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Property Experimental Value

Computationally Predicted
Value (Typical)

Boiling Point 186-188.5 °C

Predictions can vary based on
the model (e.g., QSPR,
machine learning), but are
generally within a few percent

of the experimental value.

Melting Point -4t0-6 °C

Often predicted with lower
accuracy than boiling points
due to the complexities of

crystal lattice interactions.

Density 0.82 g/mL (at 20 °C)

DFT and other molecular
modeling methods can predict
density with high accuracy,
often within a small margin of

error.

Refractive Index 1.419 (at 20 °C)

Can be accurately predicted
using computational methods
that correlate electronic
structure with optical

properties.

Table 2: Spectral Properties of 5-Nonanone
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Spectroscopic Technique

Experimental Data
Highlights

Computationally Predicted
Data (Typical)

1H NMR (Proton NMR)

- Triplets around 0.9 ppm
(CHs) - Multiplets around 1.3-
1.6 ppm (-CHz-) - Triplet
around 2.4 ppm (a-CHz)

Chemical shifts are predicted
with good accuracy (typically
within 0.1-0.3 ppm) using DFT
methods like GIAO. Coupling
constants can also be

calculated.

13C NMR (Carbon NMR)

- Carbonyl carbon (C=0)
signal around 211 ppm -
Signals for the different -CHa-
and CHs carbons in the

aliphatic region

Chemical shifts for carbon
atoms are also predictable with
high accuracy using DFT, often

with errors of less than 5 ppm.

IR (Infrared) Spectroscopy

- Strong C=0 stretch around
1715 cm~1 - C-H stretching
and bending vibrations in the
2800-3000 cm~t and 1350-
1470 cm~1 regions,

respectively.

Vibrational frequencies can be
calculated using DFT.
Predicted spectra generally
show good agreement with
experimental data for the major
functional group peaks, though
some scaling factors may be

applied to improve the match.

MS (Mass Spectrometry)

- Molecular ion peak (M*) at
m/z = 142 - Prominent
fragment ions from a-cleavage
at m/z = 85 and m/z = 57

Fragmentation patterns can be
predicted using rule-based
systems or by simulating
ionization and fragmentation
processes. The molecular ion
peak is easily predicted, and
major fragmentation pathways

can be identified.

Experimental and Computational Methodologies
Experimental Protocols
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The experimental data presented in this guide are based on standard laboratory procedures for
the characterization of organic compounds.

» Boiling Point Determination: The boiling point of 5-Nonanone is typically determined using
methods such as simple distillation or the Thiele tube method[1][2][3][4][5]. In a simple
distillation, the temperature at which the liquid actively boils and its vapor condenses is
recorded as the boiling point[4]. The Thiele tube method is a microscale technique that
involves heating a small sample in a sealed capillary tube and observing the temperature at
which a continuous stream of bubbles ceases and the liquid is drawn back into the
capillary[4].

o Density Measurement: The density of liquid 5-Nonanone is commonly measured using a
pycnometer or a digital density meter[6][7][8][9][10]. Pychometry involves accurately
weighing a known volume of the liquid in a calibrated flask[9]. Digital density meters, often
based on the oscillating U-tube principle, provide rapid and precise measurements of
density[6][7][9].

* NMR Spectroscopy: *H and 3C NMR spectra are obtained by dissolving the 5-Nonanone
sample in a deuterated solvent (e.g., CDCIs) and placing it in a high-field NMR
spectrometer[11][12][13][14]. The instrument irradiates the sample with radiofrequency
pulses and detects the resulting signals from the atomic nuclei. For ketones, the protons on
the alpha-carbons typically appear deshielded in the *H NMR spectrum, around 2-2.5
ppm[15]. The carbonyl carbon in the 3C NMR spectrum is highly deshielded, appearing at
approximately 190 ppm or further downfield[15].

o FTIR Spectroscopy: The infrared spectrum of liquid 5-Nonanone is typically recorded using
an FTIR spectrometer. The liquid can be analyzed as a thin film between two salt plates
(e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory[16][17][18][19][20].
The characteristic absorption band for the carbonyl (C=0) group in a saturated aliphatic
ketone like 5-Nonanone appears around 1715 cm~2[21].

o Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, where the 5-
Nonanone sample is first vaporized and then ionized, commonly by electron impact (EI)[22]
[23][24][25][26]. The resulting ions are separated based on their mass-to-charge ratio (m/z)
and detected. This technique provides information about the molecular weight and
fragmentation pattern of the molecule[22][23][24][25][26].
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Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules like
5-Nonanone, offering insights that complement experimental findings.

» Boiling Point and Density Prediction: Quantitative Structure-Property Relationship (QSPR)
models are frequently used to predict boiling points. These models use molecular descriptors
derived from the chemical structure to establish a statistical relationship with the boiling
point[21][27]. Machine learning algorithms and molecular dynamics simulations are also
employed for more accurate predictions[28]. Density is often predicted with high accuracy
using methods like Density Functional Theory (DFT), which calculates the electronic
structure of the molecule[29][30][31][32][33].

* NMR Spectra Prediction: The prediction of NMR chemical shifts and coupling constants is
commonly performed using DFT calculations[34][35][36][37][38]. The Gauge-Including
Atomic Orbital (GIAO) method is a popular DFT-based approach for calculating NMR
parameters with good accuracy[36][37].

» IR Spectra Prediction: Computational methods, particularly DFT, can be used to calculate the
vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum[39]
[40][41][42][43]. The calculated frequencies are often scaled by an empirical factor to better
match experimental values.

e Mass Spectra Prediction: The prediction of mass spectra can be approached in several
ways. Rule-based systems use established fragmentation patterns of functional groups to
predict the resulting ions. More advanced methods, such as Competitive Fragmentation
Modeling for Electron lonization (CFM-EI), use machine learning and combinatorial
fragmentation to predict the mass spectrum from the molecular structure[44][45][46][47][48].

Visualizing the Comparison Workflow and Logical
Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for
comparing experimental and computational data and the logical relationship between these two
approaches.
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Caption: Workflow for comparing experimental and computational data.
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Caption: Logical relationship between experimental and computational approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b165733#comparison-of-experimental-
and-computationally-predicted-properties-of-5-nonanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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